

Koshidacin B: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Koshidacin B*

Cat. No.: *B15562550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koshidacin B is a cyclic tetrapeptide that has garnered interest within the scientific community for its notable antiplasmoidal activity.^{[1][2][3]} Isolated from the Okinawan fungus *Pochonia boninensis* FKR-0564, it belongs to the chlamydocin family of natural products, which are characterized by a strained 12-membered macrocyclic ring.^[4] This structural feature is believed to contribute to their resistance to proteases and enhance their binding affinity to biological targets.^[4] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Koshidacin B**, along with detailed experimental protocols and a proposed mechanism of action.

Chemical Structure and Physicochemical Properties

Koshidacin B is a complex molecule with a cyclic tetrapeptide core. Its structure has been elucidated through a combination of spectroscopic methods and chemical derivatization.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical Properties of **Koshidacin B**

Property	Value	Reference
Molecular Formula	$C_{28}H_{40}N_4O_7$	
Molecular Weight	544.64 g/mol	
Appearance	White foamy solid	
Optical Rotation $[\alpha]D$	-56.2 (c 0.1, $CHCl_3$)	
High-Resolution Mass Spectrometry (HRMS)	$[M+H]^+$ Calcd: 545.2970, Found: 545.2970	

Spectroscopic Data

The structural elucidation of **Koshidacin B** was supported by extensive spectroscopic analysis. The following table summarizes the key 1H and ^{13}C NMR spectral data.

1H and ^{13}C NMR Spectroscopic Data for **Koshidacin B** in $CDCl_3$

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
Amino Acid Residue 1		
α-CH	53.7	4.74 (d, 6.8)
β-CH ₂	37.9	3.13 (d, 6.0)
Amino Acid Residue 2		
α-CH	56.8	4.22 (t, 6.9)
Amino Acid Residue 3		
α-CH	47.2	
Amino Acid Residue 4		
α-CH	66.7	
Side Chain		
C-1'	173.7	
C-2'	170.5	
C-3'	154.9	
C-4'	143.9	
C-5'	141.3	
C-6'	136.2	
C-7'	129.6	7.83-7.75 (m)
C-8'	128.3	7.65-7.58 (m)
C-9'	127.7	7.46-7.39 (m)
C-10'	127.1	7.38-7.32 (m)
C-11'	127.0	7.29-7.20 (m)
C-12'	125.1	7.20-7.14 (m)
C-13'	120.0	6.63 (d, 7.5)

C-14'	82.4	5.48 (s)
C-15'	28.0	1.43 (s)
C-16'	25.5	1.59-1.46 (m)

Note: This table presents a selection of key NMR data. For complete spectral assignments, refer to the primary literature.

Biological Activity

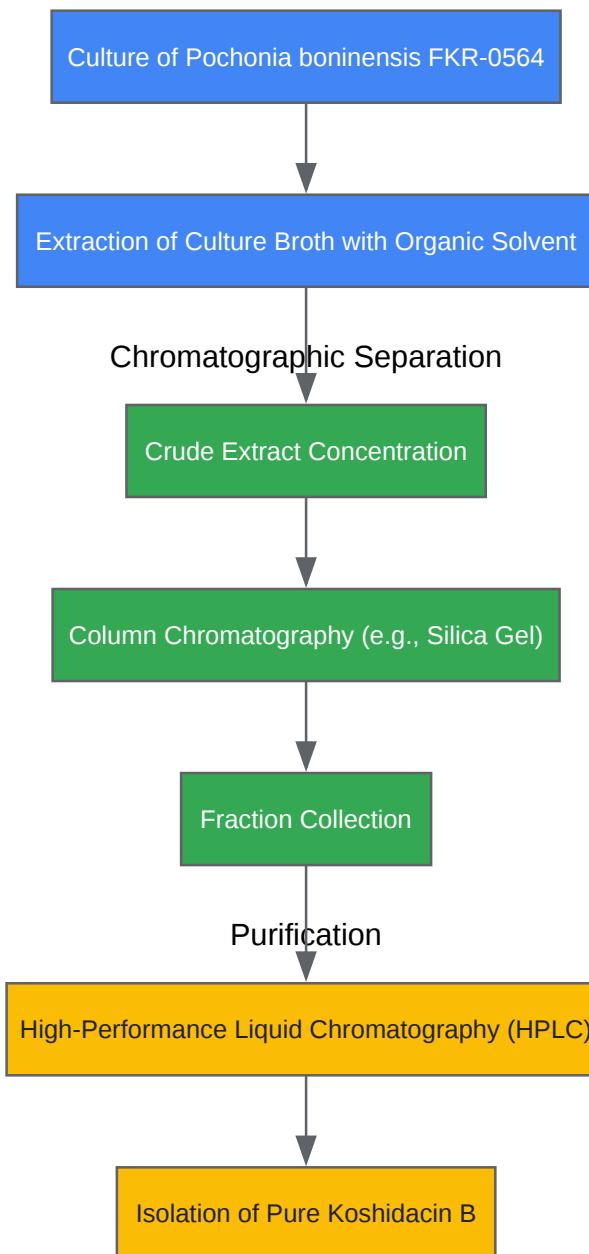
Koshidacin B has demonstrated significant biological activity, particularly against the malaria parasite *Plasmodium falciparum*.

In Vitro Antiplasmodial and Cytotoxic Activity of **Koshidacin B**

Assay	Cell Line / Strain	IC ₅₀ (μM)	Reference
Antiplasmodial Activity	P. falciparum FCR3 (Chloroquine-sensitive)	0.89	
	P. falciparum K1 (Chloroquine-resistant)	0.83	
Cytotoxicity	MRC-5 (Human lung fibroblast)	14.7	

Koshidacin B also exhibits *in vivo* antiplasmodial effects, with a 41% suppression of malaria parasites observed in mice when administered intraperitoneally at a dose of 30 mg/kg/day for 4 days.

Experimental Protocols


This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **Koshidacin B**.

Isolation of **Koshidacin B** from *Pochonia boninensis*

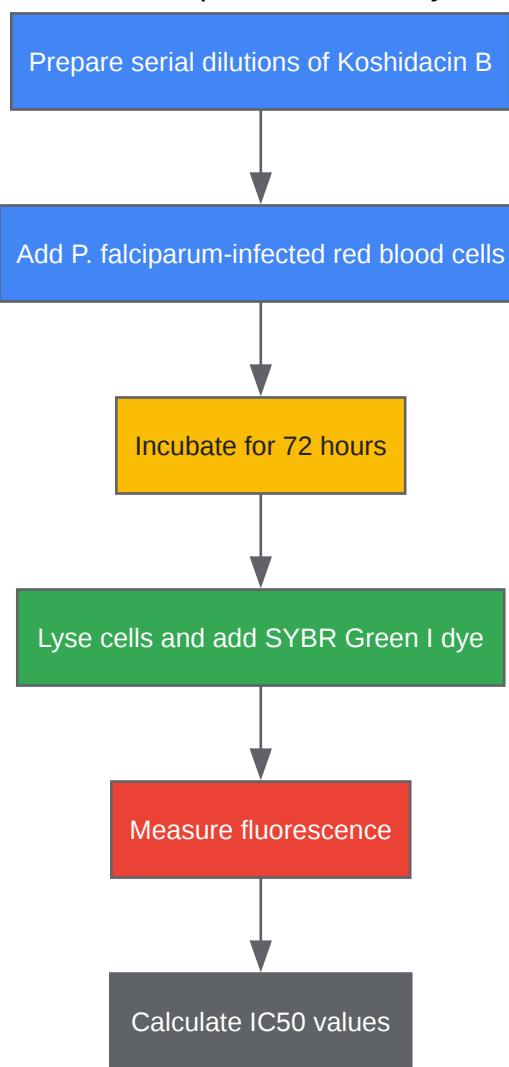
The following diagram outlines the general workflow for the isolation of **Koshidacin B** from its fungal source.

Isolation Workflow for Koshidacin B

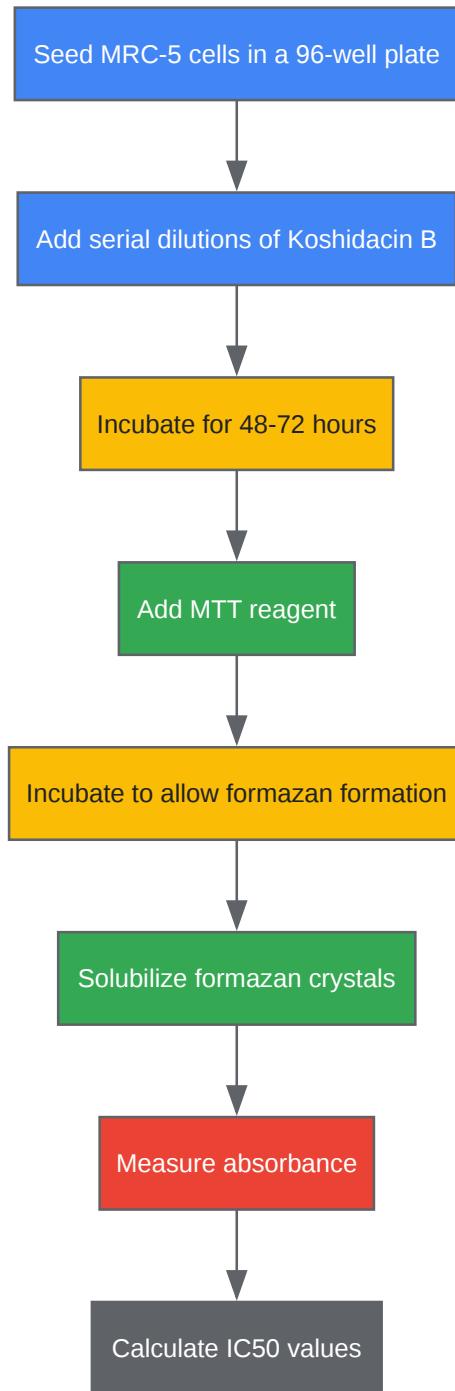
Fungal Culture and Extraction

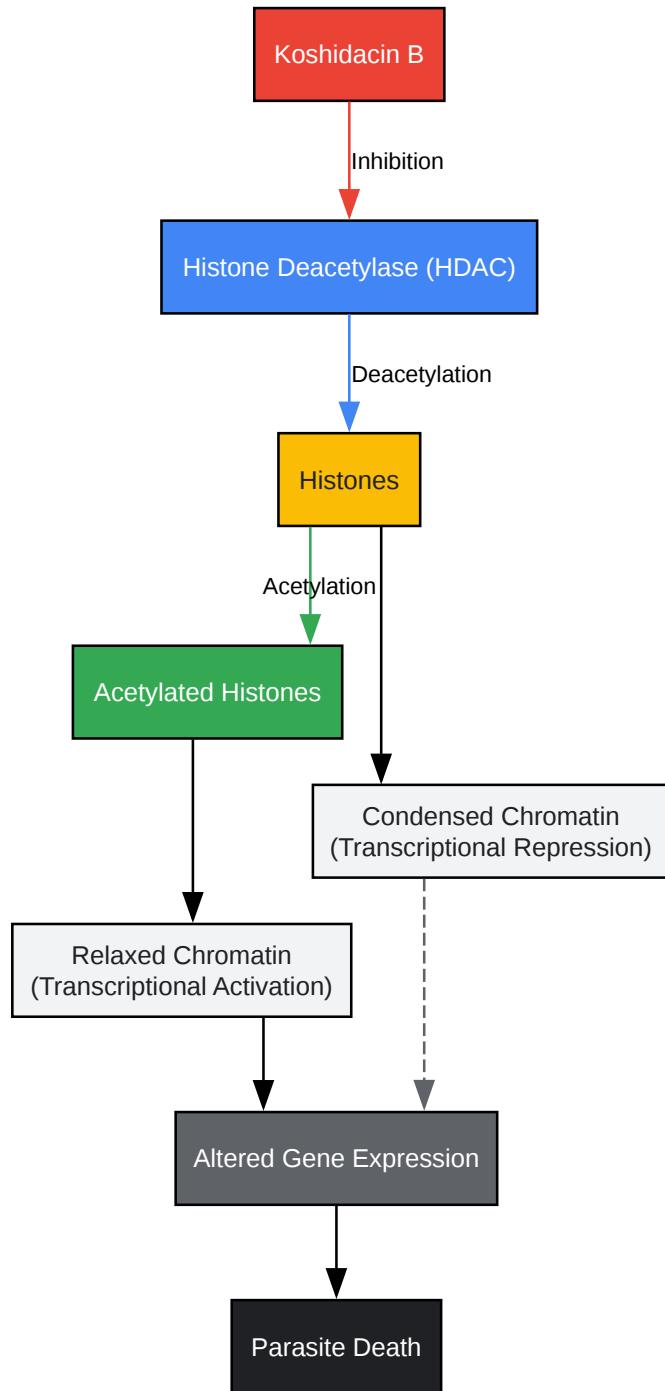
[Click to download full resolution via product page](#)Figure 1: General workflow for the isolation of **Koshidacin B**.

Detailed Protocol:


- **Fungal Culture:** *Pochonia boninensis* FKR-0564 is cultured in a suitable broth medium under optimal conditions for secondary metabolite production.
- **Extraction:** The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the crude secondary metabolites.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure **Koshidacin B**.

Total Synthesis of Koshidacin B


The total synthesis of **Koshidacin B** has been achieved, providing a means to produce the compound for further research and confirming its structure. The synthetic route often involves the construction of the linear tetrapeptide precursor followed by macrocyclization.


SYBR Green I Antiplasmodial Assay Workflow

MTT Cytotoxicity Assay Workflow

Proposed Mechanism of Action of Koshidacin B

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564. | Semantic Scholar [semanticscholar.org]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Koshidacin B: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562550#chemical-structure-and-properties-of-koshidacin-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com